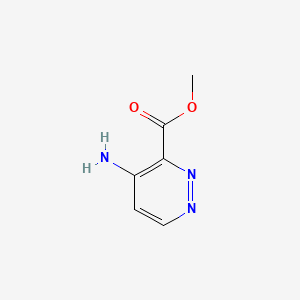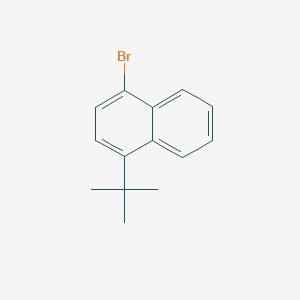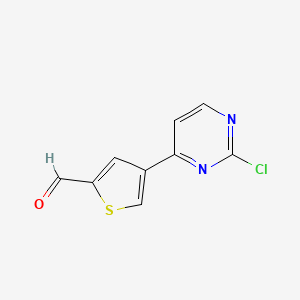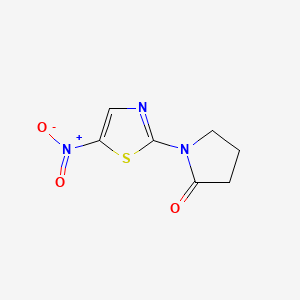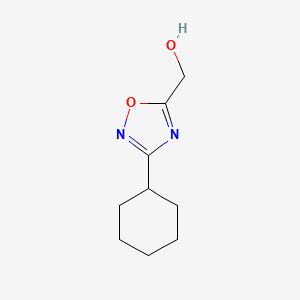
(3-Cyclohexyl-1,2,4-oxadiazol-5-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Cyclohexyl-1,2,4-oxadiazol-5-yl)methanol is an organic compound with the molecular formula C9H14N2O2. It belongs to the class of oxadiazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms and one oxygen atom. Oxadiazoles are known for their diverse applications in medicinal chemistry, material science, and as high-energy materials .
準備方法
The synthesis of (3-Cyclohexyl-1,2,4-oxadiazol-5-yl)methanol typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of cyclohexylhydrazine with a suitable carboxylic acid derivative, followed by cyclization to form the oxadiazole ring. The reaction conditions often include the use of dehydrating agents and catalysts to facilitate the cyclization process .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods focus on maximizing yield and purity while minimizing production costs and environmental impact .
化学反応の分析
(3-Cyclohexyl-1,2,4-oxadiazol-5-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The oxadiazole ring can be reduced under specific conditions to form different derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides . The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
(3-Cyclohexyl-1,2,4-oxadiazol-5-yl)methanol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an antimicrobial agent due to its ability to disrupt bacterial cell walls.
Medicine: Research has indicated its potential as an anti-inflammatory and analgesic agent, making it a candidate for drug development.
作用機序
The mechanism of action of (3-Cyclohexyl-1,2,4-oxadiazol-5-yl)methanol involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or disrupt cellular processes, leading to its antimicrobial or anti-inflammatory effects. The exact molecular pathways and targets are still under investigation, but studies suggest that it may interact with proteins involved in inflammation and microbial cell wall synthesis .
類似化合物との比較
(3-Cyclohexyl-1,2,4-oxadiazol-5-yl)methanol can be compared with other oxadiazole derivatives, such as:
1,2,5-Oxadiazole:
1,3,4-Oxadiazole: Used in pharmaceuticals and agrochemicals.
1,2,3-Oxadiazole: Less stable and often used in theoretical studies.
The uniqueness of this compound lies in its specific cyclohexyl substitution, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
分子式 |
C9H14N2O2 |
|---|---|
分子量 |
182.22 g/mol |
IUPAC名 |
(3-cyclohexyl-1,2,4-oxadiazol-5-yl)methanol |
InChI |
InChI=1S/C9H14N2O2/c12-6-8-10-9(11-13-8)7-4-2-1-3-5-7/h7,12H,1-6H2 |
InChIキー |
BUPURFUFFWVBIG-UHFFFAOYSA-N |
正規SMILES |
C1CCC(CC1)C2=NOC(=N2)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


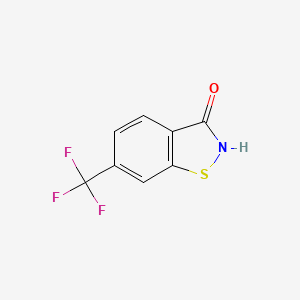
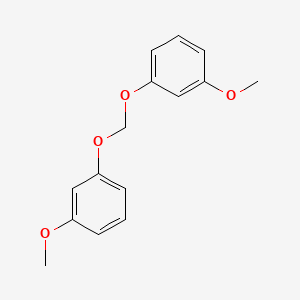
![3-(6-Fluoroimidazo[1,2-a]pyridin-2-yl)benzonitrile](/img/structure/B15334774.png)

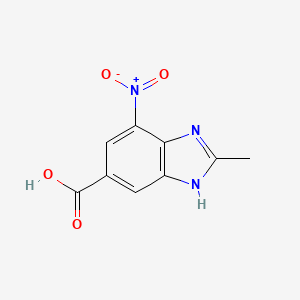

![2-(3,4-Dichlorophenyl)-8-methoxyimidazo[1,2-a]pyridine](/img/structure/B15334814.png)
![O-[3-(Trifluoromethoxy)phenyl]hydroxylamine](/img/structure/B15334818.png)
